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Compound Name: BMS-986365

Cat. No.: B12382607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for BMS-986365, a first-in-

class, orally bioavailable, dual-acting androgen receptor (AR) ligand-directed degrader and

antagonist.[1] The information is intended for researchers, scientists, and drug development

professionals interested in the independent validation of this compound for the treatment of

metastatic castration-resistant prostate cancer (mCRPC).

Executive Summary
BMS-986365 is a heterobifunctional molecule designed to overcome resistance to current

androgen receptor pathway inhibitors (ARPIs).[2][3] It functions by binding to the AR ligand-

binding domain (LBD) to competitively inhibit its activity, and simultaneously recruiting the

cereblon (CRBN) E3 ligase to induce AR protein degradation.[4] Preclinical and clinical data

suggest that this dual mechanism of action leads to more potent and durable anti-tumor activity

compared to conventional AR antagonists like enzalutamide, particularly in models with AR

mutations or overexpression.[4][5]
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Parameter BMS-986365 Enzalutamide
Cell
Line/Model

Reference

AR Target Gene

Transcription

Inhibition

~100-fold more

potent
-

Multiple prostate

cancer cell lines
[6]

AR-dependent

Proliferation

Inhibition

10 to 120-fold

more potent
-

Multiple prostate

cancer cell lines
[6]

AR Protein

Levels in

mCRPC models

Maintained low

levels
Increased mCRPC models [5][7]

Tumor Growth

Inhibition

Deep and

durable tumor

suppression

-
ARPI-resistant

mCRPC models
[4]
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Parameter Dose
All Patients
(n=60)

Patients
without
prior
Chemother
apy (n=32)

Patients
with prior
Chemother
apy (n=28)

Reference

PSA50

(≥50% PSA

decline)

400-900 mg

BID
32% - - [8]

900 mg BID 50% - - [8]

PSA30

(≥30% PSA

decline)

900 mg BID 70% - - [1]

Median

Radiographic

Progression-

Free Survival

(rPFS)

400-900 mg

BID
6.3 months 16.5 months 5.5 months [3][8]

900 mg BID 8.3 months - - [8]

Experimental Protocols
In Vitro AR Degradation and Activity Assays
The in vitro effects of BMS-986365 on AR degradation and activity were assessed to determine

its potency and mechanism of action.[7]

Cell Lines: Various prostate cancer cell lines, including those sensitive and resistant to

standard ARPIs, were utilized.

Methodology:

Cell Culture: Prostate cancer cells were cultured under standard conditions.

Compound Treatment: Cells were treated with varying concentrations of BMS-986365 or

control compounds (e.g., enzalutamide) for specified durations.
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Western Blotting: To assess AR protein levels, cell lysates were collected, and proteins were

separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for

the androgen receptor.

Reporter Gene Assays: To evaluate AR transcriptional activity, cells were transfected with a

reporter plasmid containing an androgen-responsive element driving the expression of a

reporter gene (e.g., luciferase). Luciferase activity was measured following compound

treatment.

Cell Proliferation Assays: The impact on cell proliferation was determined using assays such

as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.

In Vivo Xenograft Models
The anti-tumor activity of BMS-986365 was evaluated in vivo using cell line-derived and

patient-derived xenograft models of prostate cancer.[2][7]

Animal Models: Immunocompromised mice were used to host the growth of human prostate

cancer xenografts.

Methodology:

Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments were implanted

subcutaneously into the flanks of the mice.

Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper

measurements.

Compound Administration: Once tumors reached a specified size, mice were randomized to

receive vehicle control, BMS-986365, or a comparator agent (e.g., enzalutamide) via oral

gavage.

Efficacy Assessment: The primary endpoint was tumor growth inhibition. Other endpoints

included monitoring of AR signaling biomarkers in tumor tissue and assessment of animal

body weight as a measure of toxicity.
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BMS-986365 Dual Mechanism of Action
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High-Level Clinical Trial Workflow for BMS-986365

Patient Screening
(mCRPC, prior ARPI/chemo)

Phase I: Dose Escalation
(Determine MTD/RP2D)

Phase I: Dose Expansion
(Evaluate safety and efficacy at selected doses)

Primary Endpoints:
Safety, Tolerability, MTD, RP2D

Phase III: rechARge Trial
(vs. Investigator's Choice)

Secondary Endpoints:
PSA50, rPFS

Primary Endpoint:
rPFS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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